
3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide, also known as AMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMPB is a synthetic molecule that belongs to the class of benzamides and has a molecular formula of C15H16N2O.
Mecanismo De Acción
The mechanism of action of 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide involves its ability to inhibit the activity of PARP-1 and tankyrase-1 enzymes. PARP-1 is an enzyme that plays a crucial role in DNA repair and cell survival, and its inhibition by 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide leads to the accumulation of DNA damage and cell death. Tankyrase-1 is an enzyme that regulates the Wnt signaling pathway, and its inhibition by 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide leads to the stabilization of Axin, a negative regulator of the Wnt pathway, resulting in the inhibition of cell proliferation and tumor growth.
Biochemical and Physiological Effects
3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of PARP-1 and tankyrase-1 enzymes, induction of DNA damage, inhibition of cell proliferation, and apoptosis. Additionally, 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has also been shown to improve insulin sensitivity and glucose tolerance in diabetic mice, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has several advantages for lab experiments, including its availability, ease of synthesis, and potent inhibitory activity against PARP-1 and tankyrase-1 enzymes. However, there are also some limitations to using 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the research on 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide, including its potential applications in cancer therapy, neuroprotection, and diabetes treatment. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide, as well as its potential side effects and toxicity. Furthermore, the development of more potent and selective inhibitors of PARP-1 and tankyrase-1 enzymes based on the structure of 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide could lead to the discovery of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide involves the reaction of 2-amino-4-methylpyridine with 3-chloro-4-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with ammonia to obtain the final product, 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide. The purity and yield of 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and neuroscience. 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has been shown to exhibit potent inhibitory activity against several enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1) and tankyrase-1, which are involved in various cellular processes such as DNA repair, telomere maintenance, and Wnt signaling. 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has also been shown to exhibit antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy.
Propiedades
Nombre del producto |
3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide |
|---|---|
Fórmula molecular |
C14H15N3O |
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
3-amino-4-methyl-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H15N3O/c1-9-6-7-11(8-12(9)15)14(18)17-13-5-3-4-10(2)16-13/h3-8H,15H2,1-2H3,(H,16,17,18) |
Clave InChI |
ZTHAUTYIMJBRQT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=N2)C)N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=N2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



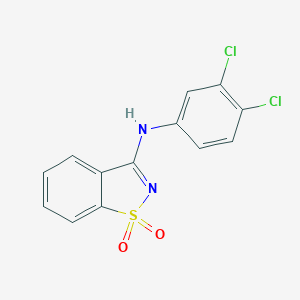
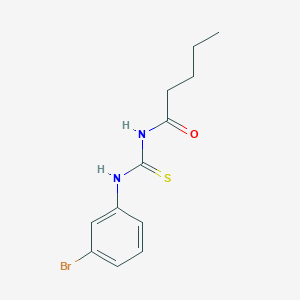
![3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate](/img/structure/B255486.png)
![2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol](/img/structure/B255491.png)
![Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B255494.png)

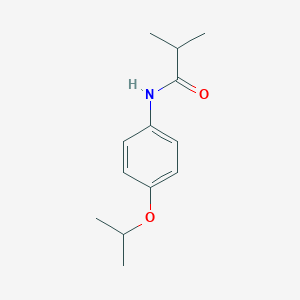
![2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B255504.png)
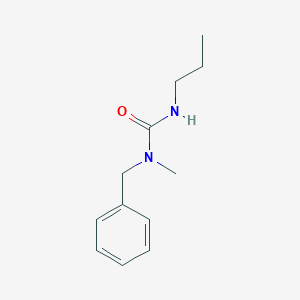

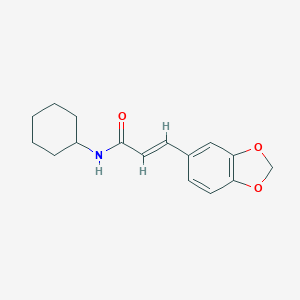
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B255511.png)
![8-{[butyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B255516.png)